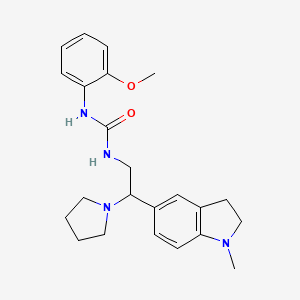

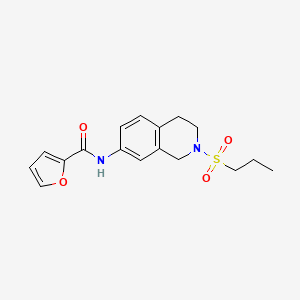

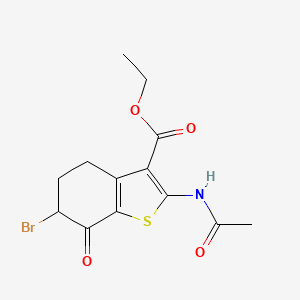

![molecular formula C20H20N2O4 B2820924 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide CAS No. 954677-43-1](/img/structure/B2820924.png)

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide” is a derivative of benzo[d][1,3]dioxol-5-yl, a molecular structure that has been found in various compounds with promising cytotoxic activity . It is part of a series of molecules that have shown significant antiproliferative activity .

Synthesis Analysis

The synthesis of similar compounds has been achieved through a Pd-catalyzed C-N cross-coupling . This process involves the design of molecules based on the activity of indoles against various cancer cell lines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a Pd-catalyzed C-N cross-coupling . This process is used to create a series of molecules based on the activity of indoles against various cancer cell lines .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . For instance, IR, NMR, and LCMS have been used to study the properties of novel benzo[d][1,3]dioxole derivatives .Applications De Recherche Scientifique

Antibacterial Activity and Spectroscopic Characterization

Modification of Benzoxazole Derivative by Bromine

A study focused on the synthesis of an original compound, N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide (NBBPA), to evaluate its antibacterial activity against both Gram-negative and Gram-positive bacteria, including drug-resistant clinical isolates. The study encompassed detailed spectroscopic characterization (FT-IR, FT-Raman, and NMR) and theoretical DFT calculations to identify reactivity properties based on molecular orbital and charge distribution analysis. The results showed moderate antibacterial activity and provided insights into the compound's reactivity and potential mechanisms of action (Aswathy et al., 2017).

Anticonvulsant Activity

Hybrid Anticonvulsants from N-Benzyl Derivatives

Research into the design, synthesis, and biological evaluation of new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, and 2-(2,5-dioxopyrrolidin-1-yl)butanamides was conducted. These compounds incorporate chemical fragments from known antiepileptic drugs. Initial screenings in mice showed promising results, with several compounds displaying protection in seizure models. This study highlights the potential for developing new anticonvulsant agents through strategic molecular design (Kamiński et al., 2015).

Metabolic Stability Improvements

Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors

A potent inhibitor of PI3Kα and mTOR exhibited significant metabolic stability issues, undergoing deacetylation. Through the examination of various 6,5-heterocyclic analogues, researchers aimed to reduce or eliminate metabolic deacetylation, resulting in compounds with similar in vitro potency and in vivo efficacy but improved metabolic stability. This work underscores the importance of modifying chemical structures to enhance pharmacokinetic properties (Stec et al., 2011).

Photooxidation Reactions

Transformation of Lactams and Amides into Imides

The study explores the irradiation of oxygen-saturated solutions of N-methyl 2-pyrrolidone and other lactams/amides, leading to the formation of corresponding imides. This reaction showcases the potential for creating novel compounds through photooxidation processes, highlighting the versatility of lactams and amides in synthetic chemistry (Gramain et al., 1979).

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to have anticancer activity against various cancer cell lines . They have been designed based on the activity of indoles against cancer cell lines .

Mode of Action

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt the normal cell cycle and promote programmed cell death.

Biochemical Pathways

Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially disrupt the normal functioning of cells and lead to cell death.

Pharmacokinetics

The drug-likeness scores of similar compounds have been found to obey Lipinski’s rule of five , which is a good indicator of their potential bioavailability.

Result of Action

Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound might have a cytotoxic effect on cancer cells, leading to their death.

Orientations Futures

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . The use of in silico tools for designing more potent drugs is also a promising direction .

Propriétés

IUPAC Name |

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c23-19(8-14-4-2-1-3-5-14)21-11-15-9-20(24)22(12-15)16-6-7-17-18(10-16)26-13-25-17/h1-7,10,15H,8-9,11-13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCUPEQTPPILGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetyl}amino)benzoate](/img/structure/B2820842.png)

![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2820843.png)

![2-[(E)-2-(3-chlorophenyl)ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2820860.png)

![5-(4-(2-methoxyphenyl)piperazin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2820864.png)